molecular formula C16H14BrClO3 B12999841 Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Cat. No.: B12999841
M. Wt: 369.6 g/mol
InChI Key: SXOICWUEQMWCQN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C16H14BrClO3 It is a derivative of benzoic acid, featuring both bromine and chlorine substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

    Etherification: Formation of the ether linkage with 4-chlorobenzyl alcohol.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

    Biological Studies: Researchers may use this compound to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The compound may act by modifying enzyme activity or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromobenzoate
  • Ethyl 4-chlorobenzoate
  • Ethyl 3-bromo-4-methoxybenzoate

Uniqueness

Ethyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is unique due to the combination of bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

ethyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3

InChI Key

SXOICWUEQMWCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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